2-(Decyloxy)isoindoline-1,3-dione
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Overview
Description
2-(Decyloxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decyloxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with decanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-(Decyloxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted isoindoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(Decyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate dopamine receptors, influencing neurotransmitter signaling in the brain. Additionally, its derivatives may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathophysiology of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A parent compound with similar structural features but lacking the decyloxy group.
Phthalimide: Another related compound with a similar core structure but different substituents.
N-Substituted isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom, exhibiting diverse biological activities.
Uniqueness
This modification can enhance the compound’s solubility, stability, and biological activity compared to its analogs .
Properties
IUPAC Name |
2-decoxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-3-4-5-6-7-8-11-14-22-19-17(20)15-12-9-10-13-16(15)18(19)21/h9-10,12-13H,2-8,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLMUYFXKYVSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCON1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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